2,2-Difluoro-2-(3-methylphenyl)ethanol
Description
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
UPIVJZKUPXXOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroacetophenone.
Reduction: Formation of 2,2-difluoroethane.
Substitution: Formation of various substituted tolyl derivatives.
Scientific Research Applications
Organic Synthesis
2,2-Difluoro-2-(3-methylphenyl)ethanol serves as a valuable intermediate in organic synthesis. Its difluorinated structure allows it to participate in various reactions, leading to the formation of more complex molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity profile.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Research indicates that compounds with similar difluorinated structures often exhibit enhanced biological activity due to increased binding affinity to biological targets.
Potential Therapeutic Applications :
- Anti-inflammatory Agents : Studies suggest that difluoromethyl-containing compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antitumor Activity : Research has shown that modifications in the phenyl ring of difluorinated compounds can significantly impact antiproliferative potency against cancer cell lines.
Case Study 1: Antitumor Activity
A study investigating the cytotoxic effects of difluoromethyl-containing compounds revealed that structural modifications significantly influenced biological activity. The introduction of electron-donating groups enhanced antiproliferative potency against breast cancer cell lines.
Case Study 2: Inflammation Model
In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation when administered prior to inflammatory stimuli. This suggests that 2,2-Difluoro-2-(3-methylphenyl)ethanol may possess protective effects against inflammation.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous compounds is provided below, focusing on molecular features, physicochemical properties, and applications.
2,2-Difluoro-2-(2-methoxyphenyl)ethanol
- Structure : Substitutes the 3-methylphenyl group with a 2-methoxyphenyl moiety.
- Molecular Formula : C₉H₁₀F₂O₂ (vs. C₉H₁₀F₂O for the target compound).
- This compound is used in synthetic intermediates for fluorinated pharmaceuticals .
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic Acid
- Structure: Replaces the ethanol group with a carboxylic acid and introduces a 4-fluoro substituent.
- Molecular Weight : 204.15 g/mol (vs. ~178 g/mol estimated for the target compound).
- Key Differences : The carboxylic acid group enables salt formation and coordination chemistry, making it a versatile scaffold for drug design. Its fluorine substitution pattern may enhance metabolic stability .
2,2-Difluoro-2-(pyridin-2-yl)ethanol
- Structure : Substitutes the phenyl ring with a pyridinyl group.
- Molecular Formula: C₇H₇F₂NO (MW: 159.14 g/mol).
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
- Structure: Replaces the ethanol group with a ketone and adds a chlorine atom.
- Molecular Formula : C₈H₄ClF₃O (MW: 216.57 g/mol).
- Key Differences: The ketone group increases electrophilicity, making it reactive toward nucleophiles.
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol
- Structure: Adds an amino group and a trifluoromethyl substituent.
- Molecular Formula: C₉H₁₀F₃NO (MW: 205.18 g/mol).
- Key Differences: The amino group introduces chirality and basicity, enabling use in asymmetric synthesis or as a ligand for biological targets. The trifluoromethyl group enhances metabolic resistance .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2,2-Difluoro-2-(3-methylphenyl)ethanol | C₉H₁₀F₂O | ~178 (estimated) | 3-methylphenyl, -CH₂CH₂OH | Moderate polarity, hydrophobic |
| 2,2-Difluoro-2-(2-methoxyphenyl)ethanol | C₉H₁₀F₂O₂ | 196.17 | 2-methoxyphenyl | Enhanced solubility in polar solvents |
| 2,2-Difluoro-2-(pyridin-2-yl)ethanol | C₇H₇F₂NO | 159.14 | Pyridin-2-yl | Basicity, coordination capability |
| 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone | C₈H₄ClF₃O | 216.57 | Ketone, Cl, F | High electrophilicity, lipophilic |
Key Research Findings
- Reactivity: Fluorine atoms in 2,2-difluoroethanol derivatives reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .
- Biological Activity: Amino-substituted analogs (e.g., ) show enhanced interaction with biological targets due to hydrogen-bonding capabilities .
Q & A
Q. What are the established synthetic pathways for 2,2-difluoro-2-(3-methylphenyl)ethanol, and what reagents are critical for fluorination?
- Methodological Answer : Synthesis typically involves fluorination of a precursor such as 2-chloro-2-(3-methylphenyl)ethanol using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent in the presence of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF. Gas evolution during the reaction necessitates an oil bubbler to manage pressure . Alternative routes include nucleophilic substitution with KF or AgF, though yields may vary due to competing elimination reactions. Purification often involves column chromatography (hexanes/ethyl acetate) and characterization via ¹⁹F NMR to confirm difluorination .
Q. How can the structure of 2,2-difluoro-2-(3-methylphenyl)ethanol be unambiguously confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing fluorine positioning and intramolecular interactions .
- Spectroscopy : ¹H NMR (δ 1.8–2.1 ppm for CH₂F₂), ¹⁹F NMR (δ -110 to -120 ppm for CF₂), and HRMS (m/z [M+H]+ calculated for C₉H₁₀F₂O: 172.06) .
- IR spectroscopy : O-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols are essential when handling fluorinated intermediates in synthesis?
- Methodological Answer :
- Conduct a hazard analysis per ACS guidelines, focusing on reagents like sodium 2-chloro-2,2-difluoroacetate (toxic, corrosive) and DMF (teratogenic).
- Use fume hoods, explosion-proof equipment (due to gas evolution), and PPE (nitrile gloves, face shields). Waste must be neutralized before disposal .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The strong electron-withdrawing effect of CF₂ lowers the electron density of the aromatic ring, directing EAS to meta positions. Computational studies (DFT, using Gaussian or ORCA) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by NOESY NMR .
Q. What strategies resolve contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer :
- Byproduct analysis : Use GC-MS to identify side products (e.g., elimination products like 3-methylstyrene).
- Kinetic studies : Vary temperature (25–80°C) and monitor reaction progress via in situ ¹⁹F NMR. Lower temperatures favor substitution over elimination.
- Solvent optimization : Replace DMF with DMSO to reduce side reactions, as higher polarity stabilizes transition states .
Q. How can computational modeling predict the compound’s solubility and stability in aqueous media?
- Methodological Answer :
- COSMO-RS simulations : Predict logP values (experimental logP ≈ 1.8) and solubility in water/organic mixtures.
- MD simulations : Assess hydrogen-bonding interactions between CF₂ and water molecules, which correlate with hydrolytic stability. Experimental validation via accelerated aging (40°C, 75% RH) and HPLC monitoring .
Q. What crystallographic challenges arise due to fluorine’s low electron density, and how are they addressed?
- Methodological Answer : Fluorine’s weak X-ray scattering complicates electron density mapping. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
